molecular formula C15H15ClN2O3S2 B2691231 3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide CAS No. 895460-40-9

3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide

Cat. No.: B2691231
CAS No.: 895460-40-9
M. Wt: 370.87
InChI Key: KMKJBMODOSKLBG-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a chlorophenyl group, and a cyclopenta[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopenta[d]thiazolyl moiety. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced using chlorophenyl derivatives, and the propanamide group is added through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction of the sulfonyl group to sulfides.

  • Substitution: Introduction of various functional groups at the sulfonyl or amide positions.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, while the cyclopenta[d]thiazolyl moiety may interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonic acid

  • Cyclopenta[d]thiazole derivatives

  • Propanamide derivatives

Uniqueness: 3-((4-Chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and biological activity make it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide is a sulfonamide derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18ClN3O2S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}

Key Features:

  • Sulfonyl Group: Enhances solubility and biological activity.
  • Cyclopentathiazole Moiety: Contributes to its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymes:
    • The compound has been shown to inhibit certain enzymes, including lipoxygenases (LOXs), which are critical in inflammatory processes. It acts by blocking the conversion of arachidonic acid into pro-inflammatory mediators .
  • Cellular Pathways:
    • It affects various signaling pathways related to cell growth and apoptosis, notably through the inhibition of mitogen-activated protein kinases (MAPKs). This inhibition leads to altered cellular functions such as reduced proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Recent studies have evaluated the compound's efficacy against different cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) against various cancer types:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.12
SK-MEL-2 (Skin Cancer)3.45
HCT15 (Colon Cancer)4.78
SK-OV-3 (Ovarian Cancer)6.21

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines.

Binding Affinity Studies

Docking studies have been conducted to assess the binding affinity of the compound with target proteins. For instance, it demonstrated high binding affinity to bovine serum albumin (BSA), suggesting potential for effective drug delivery .

Case Studies

  • Case Study on Anti-inflammatory Activity:
    A study investigated the anti-inflammatory properties of similar sulfonamide derivatives, revealing that compounds with a chlorophenyl group exhibited enhanced activity against LOXs, leading to reduced inflammatory markers in vitro .
  • Cancer Cell Line Evaluation:
    In a comparative study, derivatives of the cyclopentathiazole series were evaluated for their anticancer properties, with several compounds showing promising results in inhibiting cell growth at low concentrations .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-10-4-6-11(7-5-10)23(20,21)9-8-14(19)18-15-17-12-2-1-3-13(12)22-15/h4-7H,1-3,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKJBMODOSKLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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